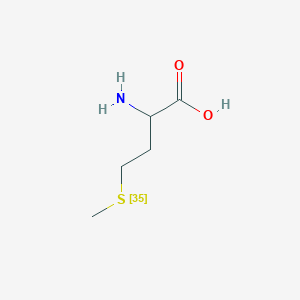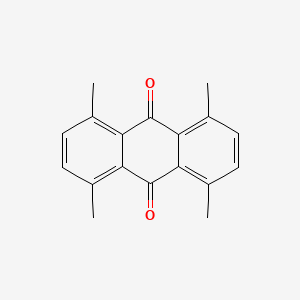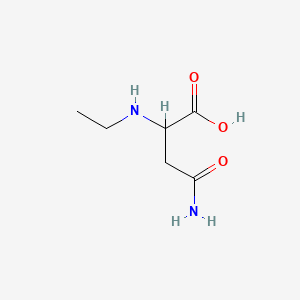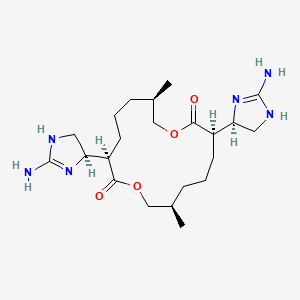
Chaksine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chaksine is an alkaloid compound derived from the seeds of the plant Cassia absus. It was first isolated as a carbonate by Siddiqui and Ahmed and later assigned the empirical formula C22H38N6O4 . This compound is known for its pharmacological properties, including neuromuscular blocking activity and anti-cholinergic action on smooth muscles .
Vorbereitungsmethoden
Chaksine can be prepared through various synthetic routes. One common method involves the preparation of this compound chloride by reacting this compound iodide with a suspension of freshly prepared neutral silver chloride. The resulting this compound chloride is then purified and recrystallized from a mixture of alcohol and acetone . Industrial production methods typically involve the extraction of this compound from the seeds of Cassia absus, followed by purification and crystallization processes .
Analyse Chemischer Reaktionen
Chaksine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylcholine chloride, adrenaline hydrochloride, and hexamethonium bromide . Major products formed from these reactions include various salts of this compound, such as this compound chloride and this compound sulphate .
Wissenschaftliche Forschungsanwendungen
Chaksine has a wide range of scientific research applications. In chemistry, it is used to study neuromuscular blocking activity and anti-cholinergic action on smooth muscles . In biology, this compound is used as an antibacterial agent against Streptococcus hemolyticus and to stimulate the contraction of plain muscles like the uterus, intestine, and bladder . In medicine, this compound has been investigated for its potential use as a local anesthetic and for its hypotensive effects . In industry, this compound is used in the production of various pharmaceutical compounds .
Wirkmechanismus
Chaksine exerts its effects through several mechanisms. It has marked curare-like activity, which involves blocking neuromuscular transmission by inhibiting the action of acetylcholine at the neuromuscular junction . This compound also has anti-cholinergic action on smooth muscles, which involves blocking the action of acetylcholine on muscarinic receptors . Additionally, this compound stimulates the contraction of plain muscles and depresses the parasympathetic nerve endings of certain organs .
Vergleich Mit ähnlichen Verbindungen
Chaksine is similar to other alkaloid compounds such as iso-chaksine, which is an isomer of this compound . Both this compound and iso-chaksine possess neuromuscular blocking properties and local anesthetic effects . iso-chaksine has been found to have lower toxicity and more potent hypotensive activity compared to this compound . Other similar compounds include saturated and unsaturated fatty acids, chrysophanol, and aloe-emodin, which are also derived from Cassia absus .
Eigenschaften
CAS-Nummer |
486-53-3 |
|---|---|
Molekularformel |
C22H38N6O4 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
(3R,7R,11R,15R)-3,11-bis[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-7,15-dimethyl-1,9-dioxacyclohexadecane-2,10-dione |
InChI |
InChI=1S/C22H38N6O4/c1-13-5-3-7-15(17-9-25-21(23)27-17)20(30)32-12-14(2)6-4-8-16(19(29)31-11-13)18-10-26-22(24)28-18/h13-18H,3-12H2,1-2H3,(H3,23,25,27)(H3,24,26,28)/t13-,14-,15-,16-,17+,18+/m1/s1 |
InChI-Schlüssel |
CGGAHJGHSHWGLE-WJQMWINMSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](C(=O)OC[C@@H](CCC[C@@H](C(=O)OC1)[C@@H]2CNC(=N2)N)C)[C@@H]3CNC(=N3)N |
Kanonische SMILES |
CC1CCCC(C(=O)OCC(CCCC(C(=O)OC1)C2CNC(=N2)N)C)C3CNC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


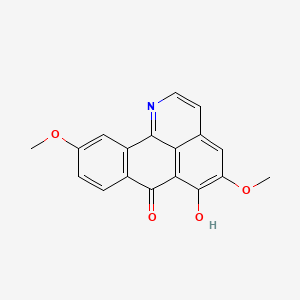
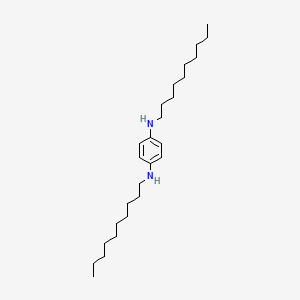
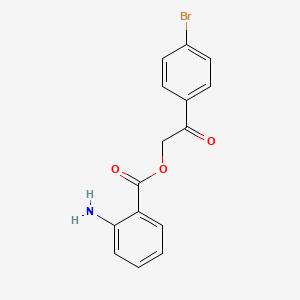
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
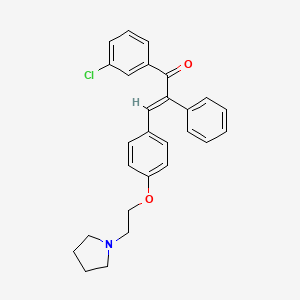
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)

